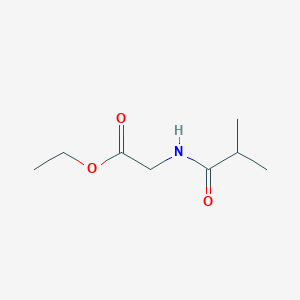

Ethyl 2-(2-methylpropanamido)acetate

Descripción general

Descripción

Synthesis Analysis

The synthesis of Ethyl 2-(2-methylpropanamido)acetate involves the reaction between ethyl acetate and isobutyric acid amide . The esterification process results in the formation of this compound. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

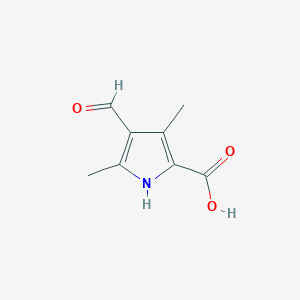

Molecular Structure Analysis

The molecular structure of This compound consists of an acetate group (CH3COO-) attached to an amide group (CONH-). The ethyl group (C2H5) is linked to the carbonyl carbon of the acetate moiety. The presence of the isobutyrylamino group contributes to its unique properties .

Chemical Reactions Analysis

- Acid-Catalyzed Esterification : It can undergo esterification with carboxylic acids in the presence of acid catalysts .

Physical and Chemical Properties Analysis

Mecanismo De Acción

Target of Action

Ethyl 2-(2-methylpropanamido)acetate is a biochemical reagent The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

As a biochemical reagent, it may interact with its targets to induce certain biochemical reactions or changes .

Biochemical Pathways

As a biochemical reagent, it may be involved in various biochemical reactions, depending on the context of its use .

Pharmacokinetics

These properties would determine the bioavailability of the compound, which is crucial for its efficacy .

Result of Action

As a biochemical reagent, its effects would depend on the specific biochemical reactions it is involved in .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .

Propiedades

IUPAC Name |

ethyl 2-(2-methylpropanoylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4-12-7(10)5-9-8(11)6(2)3/h6H,4-5H2,1-3H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDJNTXVYYFXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2848751.png)

![N-(2-chloro-4-methylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2848762.png)

![8-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2848764.png)

![N-[(4-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2848765.png)

![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(ethanesulfonyl)benzamide](/img/structure/B2848766.png)